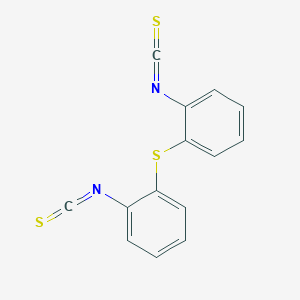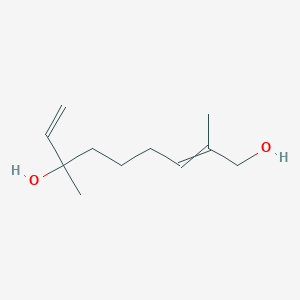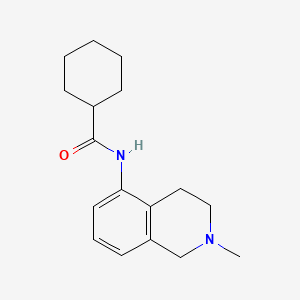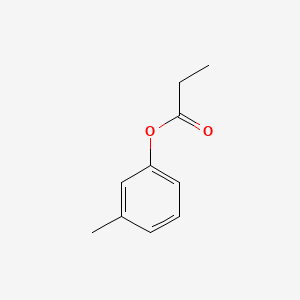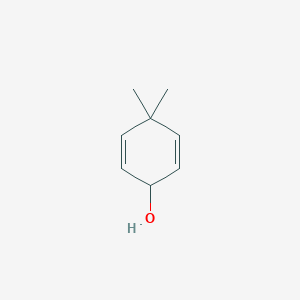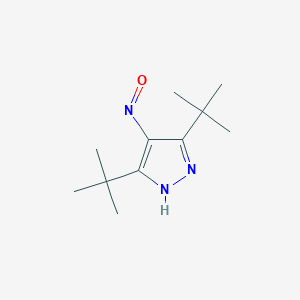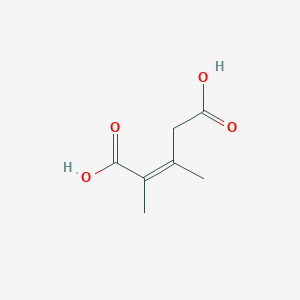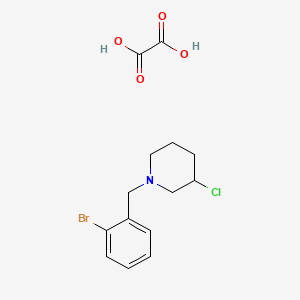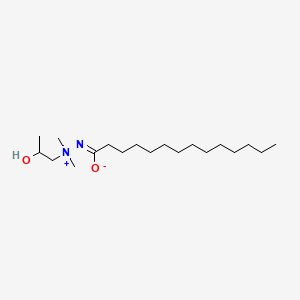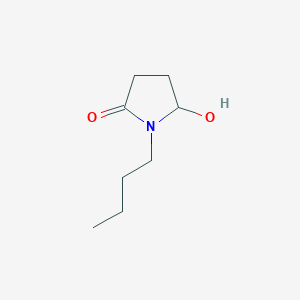![molecular formula C8H10 B14663750 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane CAS No. 50874-26-5](/img/structure/B14663750.png)
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylidenedispiro[202~4~1~3~]heptane is a unique organic compound characterized by its distinctive spirocyclic structure This compound belongs to the class of cycloalkanes, which are hydrocarbons containing carbon atoms arranged in a ring structure The spirocyclic nature of 1-Methylidenedispiro[202~4~
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors under specific conditions. For instance, starting from a linear precursor, cyclization can be induced using strong acids or bases, often under elevated temperatures to facilitate the formation of the spirocyclic ring.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts can also enhance the yield and selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced spirocyclic compounds.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Organometallic reagents (Grignard reagents)
Major Products Formed:
Scientific Research Applications
1-Methylidenedispiro[2.0.2~4~.1~3~]heptane has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity, potentially leading to the discovery of new bioactive compounds.
Medicine: Research into the pharmacological properties of this compound may reveal its potential as a therapeutic agent or a precursor for drug development.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-Methylidenedispiro[2.0.2~4~.1~3~]heptane exerts its effects involves interactions with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity. The compound may also participate in electron transfer processes, influencing redox reactions and cellular signaling pathways.
Comparison with Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexane: A six-membered ring cycloalkane.
Uniqueness: 1-Methylidenedispiro[202~4~1~3~]heptane stands out due to its spirocyclic structure, which imparts unique chemical and physical properties
Properties
CAS No. |
50874-26-5 |
|---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
5-methylidenedispiro[2.0.24.13]heptane |
InChI |
InChI=1S/C8H10/c1-6-4-8(6)5-7(8)2-3-7/h1-5H2 |
InChI Key |
SKAJZUHJLQIZBE-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC12CC23CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


